molecular formula C10H8OS2 B13160059 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one

1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B13160059
M. Wt: 208.3 g/mol
InChI Key: HKQUXXDCOLIQMI-UHFFFAOYSA-N
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Description

1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the desired product. For instance, the reaction of 2-thiophenecarboxaldehyde with acetyl chloride in the presence of a base like pyridine can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The thiophene rings can participate in π-π interactions, hydrogen bonding, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

    1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with one thiophene ring.

    2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: A compound with a trifluoromethyl group and an ethanamine group attached to the thiophene ring[][3].

    Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.

Uniqueness: 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one is unique due to its structure, featuring two thiophene rings connected via an ethanone group. This structure provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8OS2

Molecular Weight

208.3 g/mol

IUPAC Name

1-(3-thiophen-2-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3

InChI Key

HKQUXXDCOLIQMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CC=CS2

Origin of Product

United States

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